molecular formula C18H22N2O B12838383 (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12838383
M. Wt: 282.4 g/mol
InChI Key: GJPULNIBKIHMMF-JKJYUFNASA-N
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Description

(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a unique combination of adamantane and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Pyridine Derivative Preparation: The pyridine ring is modified to introduce a functional group that can react with the adamantane derivative.

    Cyclization Reaction: The adamantane and pyridine derivatives are combined under specific conditions to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity could be explored for applications in drug discovery and development. Its structural features suggest it might interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It might serve as a lead compound for developing new drugs with specific biological activities.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydroimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of (4S)-4-(Adamantan-1-yl)-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific combination of adamantane and pyridine moieties, along with the oxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

(4S)-4-(1-adamantyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H22N2O/c1-2-4-19-15(3-1)17-20-16(11-21-17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,16H,5-11H2/t12?,13?,14?,16-,18?/m1/s1

InChI Key

GJPULNIBKIHMMF-JKJYUFNASA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=CC=CC=N5

Origin of Product

United States

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